molecular formula C16H12Cl3NO2 B1669705 D 15413 CAS No. 83364-03-8

D 15413

Cat. No.: B1669705
CAS No.: 83364-03-8
M. Wt: 356.6 g/mol
InChI Key: ZATDYQOGSPTLBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(2,6-dichloro-4-hydroxyphenyl)-1-ethylindol-6-ol (hereafter referred to as Compound 104) is a synthetic indole derivative designed as a hyaluronidase inhibitor. Its structure features a central indole core substituted with chloro groups at positions 4 and 2 of the phenyl ring, a hydroxyl group at position 4 of the dichlorophenyl moiety, and an ethyl group at position 1 of the indole (Figure 1) . Computational molecular modeling and structural optimization studies identified chloro substituents as critical for enhancing binding affinity to streptococcal hyaluronidase (SagHyal4755), a lyase implicated in bacterial pathogenesis .

Properties

IUPAC Name

4-chloro-2-(2,6-dichloro-4-hydroxyphenyl)-1-ethylindol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl3NO2/c1-2-20-14-6-9(22)3-11(17)10(14)7-15(20)16-12(18)4-8(21)5-13(16)19/h3-7,21-22H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATDYQOGSPTLBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=C1C=C(C=C2Cl)O)C3=C(C=C(C=C3Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60232300
Record name D 15413
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60232300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83364-03-8
Record name D 15413
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083364038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC-370875
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370875
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D 15413
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60232300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLORO-2-(2,6-DICHLORO-4-HYDROXYPHENYL)-1-ETHYL-1H-INDOL-6-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE44SE4G4T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Molecular Characteristics

The target compound (C₁₆H₁₂Cl₃NO₂) features an indole scaffold substituted at positions 1, 2, 4, and 6. Critical functional groups include:

  • 1-Ethyl group : Introduced via alkylation of the indole nitrogen.
  • 4-Chloro substituent : Likely added through electrophilic aromatic substitution.
  • 2-(2,6-Dichloro-4-Hydroxyphenyl) moiety : A di-ortho-chlorinated phenol attached at the indole’s C2 position, suggesting coupling or condensation reactions.
  • 6-Hydroxyl group : Potentially introduced via demethylation or direct hydroxylation.

Strategic Disconnections

Retrosynthetic analysis divides the molecule into two primary fragments:

  • Chlorinated indole core : 1-Ethyl-4-chloroindol-6-ol.
  • 2,6-Dichloro-4-hydroxyphenyl group : Synthesized independently and coupled to the indole.

Synthesis of the Indole Core

1-Ethylation of Indole

Alkylation of indole at the N1 position typically employs ethyl halides under basic conditions. For example, treatment of indole with ethyl bromide in dimethylformamide (DMF) and potassium carbonate yields 1-ethylindole. This step often achieves >85% yield but requires careful temperature control to avoid over-alkylation.

Chlorination at C4

Electrophilic chlorination of 1-ethylindole using sulfuryl chloride (SO₂Cl₂) or hypochlorous acid (HOCl) in acetic acid introduces the C4 chloro substituent. The reaction proceeds via intermediate chloronium ion formation, with regioselectivity governed by the indole’s electron-rich C4 position. Patent US4401833A demonstrates analogous chlorination of 2,6-dialkylanilines using SO₂Cl₂, achieving 60–70% yields under nitrogen atmosphere.

Hydroxylation at C6

Direct hydroxylation of chlorinated indoles remains challenging due to competing side reactions. A viable route involves:

  • Protection of the indole nitrogen with acetyl or tert-butyldimethylsilyl (TBS) groups.
  • Ortho-directed hydroxylation using oxone (potassium peroxymonosulfate) in aqueous acetone.
  • Deprotection under acidic conditions to yield 1-ethyl-4-chloroindol-6-ol.

Synthesis of 2,6-Dichloro-4-Hydroxyphenyl Fragment

Chlorination of Phenol Derivatives

Patent CN112194589A details the synthesis of 2,6-dichloro-4-((4-hydroxyphenyl)amino)phenol via sodium hypochlorite-mediated chlorination. Key steps include:

  • Reacting 2,6-dichloro-4-aminophenol with phenol in aqueous NaOH.
  • Adding 6–14% sodium hypochlorite (NaOCl) at 0–35°C to introduce chlorine atoms.
  • Neutralizing with HCl and purifying via column chromatography (10% ethyl acetate/petroleum ether).

This method achieves 70.2% yield, confirmed by LC-MS (m/z 270 [M+H]⁺) and ¹H NMR.

Alternative Friedel-Crafts Approaches

US4401833A reports chlorination of 2,6-dialkylanilinium salts using Cl₂ or SO₂Cl₂ in inert solvents (e.g., CCl₄). While optimized for alkylated anilines, adapting this to phenol derivatives may require:

  • Protection of the hydroxyl group as a methyl ether.
  • Chlorination with SO₂Cl₂ in the presence of iodine catalyst.
  • Demethylation using BBr₃ to restore the hydroxyl group.

Coupling Strategies for Fragment Assembly

Ullmann-Type Coupling

Copper-catalyzed coupling of 1-ethyl-4-chloroindol-6-ol with 2,6-dichloro-4-hydroxyphenylboronic acid under aerobic conditions:

  • Catalyst : CuI (10 mol%).
  • Ligand : 1,10-Phenanthroline.
  • Base : Cs₂CO₃ in DMF at 110°C.
  • Yield : ~65% (estimated from analogous reactions).

Suzuki-Miyaura Cross-Coupling

Palladium-mediated coupling using:

  • Indole fragment : 2-Bromo-1-ethyl-4-chloroindol-6-ol.
  • Phenyl fragment : 2,6-Dichloro-4-hydroxyphenylboronic acid.
  • Conditions : Pd(PPh₃)₄, K₂CO₃, dioxane/water (3:1), 80°C.
  • Yield : Limited by boronic acid stability but potentially >50%.

Optimization and Scalability

Reaction Condition Screening

Parameter Optimal Range Impact on Yield
Temperature 25–35°C Prevents decomposition
NaOCl Concentration 10–12% Balances reactivity/side reactions
Solvent Water/THF (1:1) Enhances solubility
Reaction Time 3–5 hours Maximizes conversion

Data adapted from CN112194589A and US4401833A.

Purification Challenges

  • Byproducts : Over-chlorinated indoles or diaryl ethers.
  • Solution : Gradient elution (5→20% ethyl acetate in hexane) on silica gel.

Chemical Reactions Analysis

D-15413 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antineoplastic Properties

One of the primary applications of 4-chloro-2-(2,6-dichloro-4-hydroxyphenyl)-1-ethylindol-6-ol is its potential as an antineoplastic agent . Research indicates that it may inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis.

Case Studies

  • In Vitro Studies : In laboratory settings, the compound has shown cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. These studies often assess cell viability using assays such as MTT or XTT to determine the IC50 values.
  • Mechanism of Action : Preliminary investigations suggest that the compound may interact with specific receptors or enzymes involved in tumor progression, although detailed pathways are still under exploration .

Toxicological Profile

Understanding the toxicological aspects of 4-chloro-2-(2,6-dichloro-4-hydroxyphenyl)-1-ethylindol-6-ol is crucial for its application in medicine. Toxicity studies have indicated potential reproductive toxicity in rodent models, highlighting the need for careful evaluation in preclinical trials.

Toxicity StudyResult
SpeciesMouse
Route of ExposureSubcutaneous
Dose3 mg/kg
Observed EffectsMaternal effects on uterus and cervix

Other Biological Activities

Beyond its antineoplastic potential, this compound may exhibit other biological activities due to its structural characteristics:

  • Antimicrobial Activity : Some studies suggest that chlorinated indole derivatives possess antimicrobial properties, making them candidates for further investigation in infectious disease treatment.
  • Anti-inflammatory Effects : There is emerging evidence that compounds with similar structures may also exert anti-inflammatory effects, which could be beneficial in treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of D-15413 involves its interaction with estrogen receptors. The compound exhibits antiestrogenic properties, which contribute to its antineoplastic activity. It binds to estrogen receptors, inhibiting the growth of estrogen receptor-positive breast cancer cells . The molecular targets and pathways involved include the estrogen receptor signaling pathway, which plays a crucial role in the proliferation of hormone-dependent tumors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound 104 belongs to a class of indole and indolizine derivatives optimized for hyaluronidase inhibition. Below, its structural and functional properties are compared with related compounds (Table 1).

Table 1: Comparison of Compound 104 with Structurally Related Analogues

Compound ID Structure IC₅₀ (μM) Key Substituents Cytotoxicity Notes Source
104 4-Chloro-2-(2,6-dichloro-4-hydroxyphenyl)-1-ethylindol-6-ol ~5 3× Cl, 1× OH, 1× ethyl ER interaction; cytotoxic
99 1-Ethyl-2-(4-hydroxyphenyl)-1H-indol-6-ol 175 1× OH, 1× ethyl Lower cytotoxicity
163 1-Ethyl-3-methyl-2-(3,5-dichloro-4-hydroxyphenyl)-1H-indol-6-ol 172 2× Cl, 1× OH, 1× ethyl, 1× methyl Moderate cytotoxicity
128 1-Ethyl-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol N/A 1× OH, 1× ethyl, 1× methyl Not reported
9.3 2-(4-Bromophenyl)-3-methylindolizine-8-carboxylic acid N/A 1× Br, 1× methyl, 1× carboxylic acid Not reported

Key Findings:

Potency Enhancement via Chloro Substituents :
Compound 104 demonstrates a 35-fold increase in potency compared to its parent compound, 99 , which lacks chloro groups (IC₅₀ = 5 μM vs. 175 μM) . This highlights the critical role of chloro substituents in improving lipophilicity and target binding, likely through enhanced hydrophobic interactions with SagHyal4755’s active site .

Structural Trade-offs :
While Compound 163 incorporates methyl and chloro groups, its IC₅₀ (172 μM) is significantly higher than 104’s, suggesting that the position and number of chloro substituents (e.g., 2,6-dichloro vs. 3,5-dichloro) drastically influence activity .

In contrast, Compound 99 exhibits lower cytotoxicity, albeit with reduced efficacy, indicating a trade-off between potency and safety .

Diverse Scaffolds :
Indolizine derivatives like 9.3 (with a bromophenyl and carboxylic acid group) and 128 (with a methyl group at position 3) were designed for structural diversity but lack reported hyaluronidase inhibition data, underscoring the specificity of 104’s optimization .

Mechanistic Insights:

  • Lipophilicity : Chloro substituents in 104 increase logP values compared to 99, improving membrane permeability and target engagement .
  • Binding Mode: Molecular dynamics simulations suggest that the 2,6-dichloro-4-hydroxyphenyl group in 104 forms π-π stacking and halogen bonds with hyaluronidase residues, absent in non-chlorinated analogs .

Biological Activity

4-Chloro-2-(2,6-dichloro-4-hydroxyphenyl)-1-ethylindol-6-ol, also known by its CAS number 83364-03-8, is a compound of interest due to its potential biological activities. This article explores its biological activity, including its effects on various biological systems, toxicity data, and structure-activity relationships (SAR).

The compound has the following chemical properties:

  • Molecular Formula : C16H12Cl3NO2
  • Molecular Weight : 356.64 g/mol
  • Chemical Structure : Features an indole core substituted with chlorine and hydroxy groups.

Antimicrobial Activity

Research has demonstrated that 4-chloro-2-(2,6-dichloro-4-hydroxyphenyl)-1-ethylindol-6-ol exhibits significant antimicrobial properties. In vitro studies have shown that this compound has activity against various bacterial and fungal strains, comparable to standard antibiotics such as isoniazid and ciprofloxacin. The compound's efficacy in inhibiting microbial growth suggests potential applications in treating infections caused by resistant strains.

Microbial Strain Minimum Inhibitory Concentration (MIC) Standard for Comparison
Staphylococcus aureus4 µg/mLIsoniazid: 4 µg/mL
Escherichia coli8 µg/mLCiprofloxacin: 8 µg/mL
Candida albicans16 µg/mLFluconazole: 16 µg/mL

Toxicity Data

Toxicological assessments indicate that the compound has reproductive effects when administered at certain doses. A study reported the lowest published toxic dose (TDLo) for female rodents at 3 mg/kg subcutaneously, indicating potential maternal effects on the uterus and cervix .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of chlorine and hydroxy groups appears to enhance its interaction with biological targets. Comparative studies of similar compounds have highlighted that modifications in these substituents can significantly alter their potency and selectivity.

Case Study 1: Efficacy Against Mycobacterial Strains

A study involving a series of synthesized indole derivatives, including the target compound, evaluated their effectiveness against mycobacterial strains. Results indicated that the compound demonstrated a potent inhibitory effect, supporting its use as a scaffold for developing new antimicrobial agents .

Case Study 2: Reproductive Toxicity Assessment

In a reproductive toxicity study, the compound was administered to female mice prior to mating. Observations noted adverse effects on reproductive organs at doses above the TDLo threshold, emphasizing the need for careful consideration in therapeutic applications involving females .

Q & A

Basic: What synthetic strategies are recommended for preparing 4-chloro-2-(2,6-dichloro-4-hydroxyphenyl)-1-ethylindol-6-ol, and how is purity validated?

Answer:
The compound is synthesized via multicomponent reactions involving indolizine scaffolds, with chloro-substituents introduced to enhance binding affinity . Key steps include regioselective halogenation at the 4-position and ethylation at the 1-position of the indole core. Purity is validated using reversed-phase HPLC (C18 column, methanol/water gradient) and high-field NMR (e.g., 13C^{13}\text{C} and 1H^{1}\text{H} spectra to confirm substitution patterns). Mass spectrometry (ESI-MS) further confirms molecular weight. Reproducibility requires strict control of reaction stoichiometry and temperature .

Advanced: How do chloro-substituents at the 2,6-dichloro-4-hydroxyphenyl moiety influence hyaluronidase inhibition potency?

Answer:
Chloro-substituents enhance lipophilicity and steric complementarity with the hyaluronidase active site. Comparative studies show that 104 (IC50_{50} = 172 µM) exhibits 35-fold higher potency than its non-chlorinated analog 99 due to improved hydrophobic interactions and reduced solvation penalties . Molecular docking (AutoDock Vina) and COSMO surface charge density analysis (Figure 9.3) reveal that the dichloro-hydroxyphenyl group aligns with a hydrophobic pocket in SagHyal4755, while the hydroxyl group forms hydrogen bonds with Glu-127 .

Advanced: What methodological approaches mitigate cytotoxicity linked to ER interactions in this compound?

Answer:
Cytotoxicity arises from estrogen receptor (ER) binding, as observed in mammary tumor models . Mitigation strategies include:

  • Scaffold hopping : Replacing the indole core with indolizine derivatives (e.g., compound 157 ) to reduce ER affinity .
  • Substituent modulation : Introducing polar groups (e.g., carboxylic acids) to decrease membrane permeability.
  • In vitro assays : ERα/β binding assays (competitive radioligand displacement) and cytotoxicity screening in ER-positive vs. ER-negative cell lines (MCF-7 vs. MDA-MB-231) .

Basic: Which analytical techniques resolve structural ambiguities in hydroxyl and chloro-substituent positioning?

Answer:

  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., Acta Crystallographica Section E protocols) .
  • 2D NMR : NOESY correlations differentiate between 4- and 6-hydroxyl positions, while 1H^{1}\text{H}-13C^{13}\text{C} HSQC confirms chloro-substituent locations .
  • IR spectroscopy : O-H stretching frequencies (3200–3600 cm1^{-1}) distinguish phenolic vs. alcoholic hydroxyl groups .

Advanced: How can computational modeling optimize binding affinity while minimizing off-target effects?

Answer:

  • QSAR models : Train on IC50_{50} data from analogs to predict substituent effects on potency .
  • Molecular dynamics (MD) : Simulate ligand-receptor stability (e.g., 100 ns trajectories in GROMACS) to identify critical residues (e.g., SagHyal4755’s Asp-294) .
  • Off-target screening : Use SwissTargetPrediction to assess kinase/GPCR affinities and prioritize derivatives with lower promiscuity .

Basic: What in vitro assays are recommended for initial hyaluronidase inhibition screening?

Answer:

  • Turbidimetric assay : Measure hyaluronic acid degradation at 600 nm, with IC50_{50} calculated via nonlinear regression .
  • Zymography : SDS-PAGE gels containing hyaluronic acid visualize inhibition zones .
  • Fluorescence-based assays : Use 4-methylumbelliferyl-hyaluronan substrate to quantify enzyme activity .

Advanced: How do contradictory data on estrogenic activity across studies inform experimental redesign?

Answer:
Discrepancies may arise from assay conditions (e.g., serum-free vs. serum-containing media). Redesign strategies:

  • Dose-response normalization : Express activity relative to 17β-estradiol (positive control) .
  • Transcriptional activation assays : Luciferase reporters (ERE-luc) in HeLa cells quantify ER-dependent signaling .
  • Metabolic stability testing : Liver microsome assays identify metabolites contributing to off-target effects .

Advanced: What strategies improve aqueous solubility for in vivo tumor models?

Answer:

  • Prodrug synthesis : Introduce phosphate esters at the 6-hydroxyl position, cleaved in vivo by phosphatases .
  • Nanoformulation : Encapsulate in PEGylated liposomes (dynamic light scattering for size optimization) .
  • Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) to enhance solubility without altering bioactivity .

Basic: How is stereochemical purity ensured during synthesis?

Answer:

  • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .
  • Circular dichroism (CD) : Compare spectra with enantiomerically pure standards .
  • Crystallization : Optically active resolving agents (e.g., tartaric acid derivatives) separate enantiomers .

Advanced: What in vivo models validate antitumor efficacy and mechanism specificity?

Answer:

  • Xenograft models : Implant ER+ MCF-7 cells in ovariectomized athymic mice; measure tumor volume and serum E2 levels .
  • PET imaging : 18F^{18}\text{F}-FES (fluoroestradiol) competes with the compound for ER binding, confirming target engagement .
  • Transcriptomics : RNA-seq of treated tumors identifies downstream pathways (e.g., ESR1, GREB1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D 15413
Reactant of Route 2
D 15413

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.